Levopropoxyphene dibudinate

Description

Contextualization within Pharmaceutical Research Paradigms

The study of levopropoxyphene (B1675174) dibudinate is situated within the broader pharmaceutical research paradigm that emphasizes the importance of molecular structure and formulation in determining a drug's activity and application. mdpi.comnih.gov This paradigm acknowledges that even subtle changes in a molecule's three-dimensional arrangement or its salt form can lead to significant differences in pharmacological effects. ntu.edu.sg The development and investigation of distinct enantiomers and their specific salt forms, such as levopropoxyphene and its dibudinate salt, exemplify a strategic approach in pharmaceutical sciences to isolate desired therapeutic actions and optimize a compound's physicochemical properties for formulation. purdue.eduxtalpi.comresearchgate.net This targeted approach is a cornerstone of modern drug development, moving away from racemic mixtures to purified isomers to enhance efficacy and specificity. mdpi.com

Historical Trajectory of Academic Investigation and Significance

The academic investigation of propoxyphene and its isomers dates back to the mid-20th century. wikipedia.orgwikipedia.org Levopropoxyphene, the levo-rotatory isomer of propoxyphene, was identified as having antitussive (cough suppressant) properties, in contrast to its dextro-rotatory counterpart, dextropropoxyphene, which possesses analgesic effects. wikipedia.orgnih.govscribd.com Levopropoxyphene was developed by Eli Lilly and Company and received FDA approval on March 21, 1962. nih.govdrugbank.com It was marketed as an antitussive, but was later withdrawn from the market in the 1970s. nih.govdrugbank.com The separation and distinct clinical application of the two isomers marked a significant step in understanding stereoisomerism's role in pharmacology. Research into levopropoxyphene, including its various salt forms, has contributed to the body of knowledge on structure-activity relationships. wikipedia.org

Enantiomeric Considerations and Unique Research Interests of Levopropoxyphene

The case of propoxyphene highlights the critical importance of enantiomeric differentiation in pharmaceutical research. Levopropoxyphene and dextropropoxyphene are enantiomers, meaning they are non-superimposable mirror images of each other. ntu.edu.sgnih.gov While dextropropoxyphene acts as a mu-opioid receptor agonist, leading to its analgesic effects, levopropoxyphene is largely devoid of this activity. wikipedia.orgnih.gov Instead, its primary pharmacological action is as a centrally acting antitussive. nih.gov This divergence in activity between the two enantiomers has been a key point of academic interest, providing a classic example of how stereochemistry dictates biological function. ntu.edu.sg The unique research interest in levopropoxyphene stems from its selective antitussive properties, without the opioid analgesic effects and associated abuse potential of its enantiomer. nih.govwho.int

Rationale for Dibudinate Salt Formulation in Research and Development

The formulation of a drug as a specific salt is a critical step in pharmaceutical development, aimed at optimizing its physicochemical properties. purdue.edudroracle.ai The choice of a salt form can significantly influence a drug's stability, solubility, and dissolution rate. researchgate.netnih.gov Levopropoxyphene has been formulated as various salts, including napsylate and dibudinate. trungtamthuoc.commedkoo.com The dibudinate salt, specifically levopropoxyphene dibudinate, is formed with 2,6-di-tert-butylnaphthalene-1,5-disulfonic acid. nih.gov The selection of the dibudinate counter-ion in research and development would have been guided by the goal of achieving desirable properties for a stable and effective pharmaceutical product. xtalpi.comresearchgate.net This includes considerations for creating a crystalline solid with acceptable hygroscopicity and stability for formulation into a final dosage form. researchgate.net

Chemical and Physical Properties of Levopropoxyphene and its Dibudinate Salt

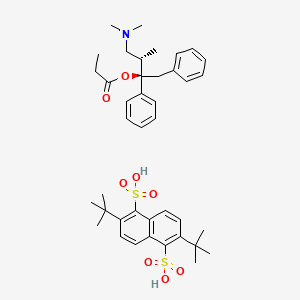

| Property | Levopropoxyphene | This compound |

| IUPAC Name | [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | 2,6-ditert-butylnaphthalene-1,5-disulfonic acid;[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |

| Molecular Formula | C22H29NO2 | C40H53NO8S2 |

| Molecular Weight | 339.47 g/mol | 740.0 g/mol |

| CAS Number | 2338-37-6 | 31852-19-4 |

Structure

2D Structure

Properties

CAS No. |

31852-19-4 |

|---|---|

Molecular Formula |

C40H53NO8S2 |

Molecular Weight |

739.98 |

IUPAC Name |

4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propionate 2,6-di-tert-butylnaphthalene-1,3-disulfonate |

InChI |

InChI=1S/C22H29NO2.C18H24O6S2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-17(2,3)12-7-8-13-11(9-12)10-14(25(19,20)21)15(18(4,5)6)16(13)26(22,23)24/h6-15,18H,5,16-17H2,1-4H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24) |

InChI Key |

HSFAVIQXZASZIZ-UHFFFAOYSA-N |

SMILES |

CCC(OC(C1=CC=CC=C1)(CC2=CC=CC=C2)C(CN(C)C)C)=O.CC(C3=CC4=CC(S(=O)(O)=O)=C(C(C)(C)C)C(S(=O)(O)=O)=C4C=C3)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levopropoxyphene dibudinate; Sotorni; |

Origin of Product |

United States |

Advanced Organic Synthesis and Derivatization Methodologies

Strategic Approaches to Levopropoxyphene (B1675174) Chemical Synthesis

Levopropoxyphene is the levorotatory enantiomer of propoxyphene, a compound with two chiral centers. wikipedia.orgchiralpedia.com Its synthesis, therefore, requires careful stereochemical control. The chemical name for the specific enantiomer is [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate. nih.govnih.gov

The foundational synthesis of propoxyphene produces a racemic mixture of its α- and β-diastereomers. The biologically active α-diastereomer is the target of the synthesis. wikipedia.org The established pathway involves a multi-step process:

Friedel-Crafts Acylation: The synthesis begins with the acylation of benzene (B151609) using propionyl chloride and a Lewis acid catalyst, typically aluminum chloride, to produce propiophenone. wikipedia.org

Mannich Reaction: Propiophenone is then subjected to a Mannich reaction with formaldehyde (B43269) and dimethylamine. This reaction introduces the critical aminomethyl group, yielding the aminoketone, 4-(dimethylamino)-2-methylpropiophenone. wikipedia.org

Grignard Reaction: The subsequent step involves the reaction of the aminoketone with a benzylmagnesium bromide Grignard reagent. This creates the tertiary amino alcohol, α-[2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneethanol. This intermediate contains the two stereogenic centers characteristic of the propoxyphene backbone. wikipedia.org

Esterification: The final step is the esterification of the tertiary alcohol. The hydroxyl group is reacted with propionic anhydride (B1165640) to form the propionate (B1217596) ester, yielding racemic α-propoxyphene. wikipedia.org

This sequence provides the basic molecular framework, but results in a mixture of enantiomers that must be separated to isolate levopropoxyphene.

Research efforts have focused on efficient methods to obtain enantiomerically pure propoxyphene. A key strategy involves the resolution of a racemic intermediate rather than the final product.

A significant development is the resolution of the racemic aminoketone precursor, α-dimethylamino-β-methylpropiophenone. This is achieved through classical resolution by forming diastereomeric salts with a chiral resolving agent. Specifically, the use of dibenzoyl-(-)-tartaric acid allows for the selective crystallization of the salt containing the desired (-)-aminoketone isomer, which is the precursor to levopropoxyphene. google.com The corresponding (+)-aminoketone can be isolated using (+)-tartaric acid. google.com

Further methodological advancements have been made in the purification stages. For instance, an improved process for the acylation of the d-oxyphene carbinol (the precursor to the dextro- enantiomer) utilizes a combination of propionyl chloride and a small amount of thionyl chloride. The thionyl chloride converts any unreacted carbinol into its corresponding alkyl halide, which can be more easily separated from the final propoxyphene hydrochloride product, leading to higher purity and yields. google.com Such techniques are crucial for preparing high-purity research compounds.

Dibudinate Salt Formation Chemistry

The selection of a salt form is a critical aspect of pharmaceutical chemistry, as it can significantly alter a compound's physicochemical properties. ontosight.ai Levopropoxyphene dibudinate is a specific salt form designed to have particular characteristics. ontosight.ai The term "dibudinate" has been used to denote the 2,6-di-tert-butylnaphthalene (B165587) disulfonate salt of various active compounds. wikipedia.orglegislation.gov.uk

This compound is the product of a chemical complexation between the basic levopropoxyphene molecule and the acidic 2,6-di-tert-butylnaphthalene-1,5-disulfonic acid. nih.govontosight.ai The formation of the salt is an acid-base reaction. The tertiary amine of levopropoxyphene, specifically the dimethylamino group, is basic and readily accepts protons. The 2,6-di-tert-butylnaphthalene disulfonic acid possesses two strongly acidic sulfonic acid (-SO₃H) groups.

The complexation mechanism involves the transfer of protons from the two sulfonic acid groups to two levopropoxyphene molecules, resulting in the formation of an ionic bond. This creates a salt with a 2:1 stoichiometric ratio of the levopropoxyphene cation to the dibudinate dianion. The large, bulky 2,6-di-tert-butylnaphthalene disulfonate anion can influence the crystal lattice structure and intermolecular forces of the resulting salt, which in turn affects properties like solubility and stability. ontosight.ai

The preparation of a novel salt for research necessitates rigorous characterization to confirm its identity, purity, and solid-state properties. crysforma.com A suite of modern analytical techniques is employed for this purpose.

Spectroscopy: Techniques like Infrared (IR) spectroscopy are used to identify the functional groups present and confirm the ionic interactions characteristic of salt formation. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of both the cation and anion in the salt.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the levopropoxyphene cation and the dibudinate anion, verifying the composition of the salt.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, O), which is compared against the theoretical values for the proposed salt structure to confirm its stoichiometry.

Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting point, thermal stability, and the presence of solvates or hydrates.

X-ray Diffraction (XRD): Single-crystal XRD can elucidate the precise three-dimensional arrangement of ions in the crystal lattice, while Powder XRD (PXRD) provides a characteristic fingerprint for a specific crystalline form, which is crucial for polymorph screening and quality control. crysforma.com

These advanced methods are essential for the comprehensive characterization required in the development and preparation of research compounds. scielo.brlew.ro

Asymmetric Synthesis and Enantiomeric Resolution Techniques in Chemical Research

Propoxyphene has two stereogenic centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). chiralpedia.com The α-diastereomer is the pharmacologically relevant one, existing as dextropropoxyphene and levopropoxyphene. wikipedia.org Isolating the desired levopropoxyphene enantiomer is a key challenge addressed by asymmetric synthesis and resolution techniques. chiralpedia.comdiva-portal.org

The primary strategies include:

Chiral Resolution: This is the most established method, involving the separation of a racemic mixture. As described previously, the resolution of the α-dimethylamino-β-methylpropiophenone intermediate using dibenzoyl-(-)-tartaric acid is a highly effective method. google.com This classical approach relies on the differential solubility of the resulting diastereomeric salts.

Asymmetric Synthesis: This strategy aims to create the desired enantiomer directly, avoiding the need for resolution. This can involve using chiral starting materials, chiral auxiliaries, or chiral catalysts to guide the reaction towards the formation of one specific enantiomer. wikipedia.orgchiralpedia.com While the foundational synthesis of propoxyphene is not inherently asymmetric, modern asymmetric catalysis offers powerful tools for such transformations. diva-portal.org

Enantiomeric Purity Analysis: The development of analytical methods to verify enantiomeric purity is critical. A rapid and efficient method for separating the enantiomers of propoxyphene uses capillary electrophoresis (CE) with neutral cyclodextrins as chiral selectors. researchgate.net This technique can achieve baseline separation of the enantiomers in a fraction of the time required by older methods, making it invaluable for research and quality control. researchgate.netnih.gov

These techniques represent the evolution of synthetic and analytical chemistry in addressing the challenges posed by chiral molecules.

Molecular Pharmacology and Preclinical Mechanistic Investigations

Ligand-Receptor Interaction Studies

The interaction of levopropoxyphene (B1675174) with various receptors has been a subject of study to differentiate its antitussive activity from the analgesic effects of its stereoisomer and to understand its unique pharmacological profile.

Receptor Binding Affinity and Selectivity Profiling

Preclinical studies have established that levopropoxyphene possesses a distinct receptor binding profile. A key characteristic is the stereoselectivity of opioid receptor binding within the propoxyphene isomers. Dextropropoxyphene is a known µ-opioid receptor agonist, which accounts for its analgesic effects. guidetopharmacology.org In contrast, levopropoxyphene is considered to have minimal to no activity at opioid receptors, explaining its lack of analgesic effect. howmed.net A study that performed a uniform binding assay for 19 opioid drugs on cell membranes expressing the recombinant human µ-opioid receptor (MOR) categorized propoxyphene (the racemic mixture) as having a low affinity, with a binding affinity (Ki) value greater than 100 nM. nih.gov

A significant aspect of levopropoxyphene's selectivity profile is its poor interaction with the sigma-1 (σ1) receptor. wikipedia.org This is noteworthy because many other centrally acting antitussive agents, such as dextromethorphan (B48470), are known to bind to this receptor. wikipedia.org The low affinity for both µ-opioid and sigma-1 receptors defines a specific pharmacological niche for levopropoxyphene.

Table 1: Receptor Binding Profile for Levopropoxyphene

| Receptor | Binding Affinity/Activity | Comments | Source |

|---|---|---|---|

| µ-Opioid Receptor (MOR) | Low Affinity (Ki > 100 nM for racemate) | In contrast to its analgesic enantiomer, dextropropoxyphene, which is a MOR agonist. guidetopharmacology.orgnih.gov | nih.gov |

| Sigma-1 (σ1) Receptor | Poor binding | Differentiates it from other antitussives like dextromethorphan. wikipedia.org | wikipedia.org |

In Vitro Radioligand Binding Assays (e.g., Competition, Saturation, Kinetic Analyses)

The determination of receptor binding affinities (Ki) and receptor density (Bmax) for compounds like levopropoxyphene is achieved through in vitro radioligand binding assays. oncodesign-services.comnih.gov These assays are fundamental in pharmacology for characterizing the interaction between a ligand and its target receptor. oncodesign-services.com

Competition Binding Assays: This is the most common method to determine the affinity of an unlabeled compound (like levopropoxyphene). nih.gov The assay measures the ability of the test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the target receptor. nih.gov By incubating the receptor preparation (e.g., cell membranes) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. nih.gov This IC50 value is then converted to an affinity constant (Ki). oncodesign-services.com

Saturation Binding Assays: These experiments are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand itself (Kd). nih.govresearchgate.net They involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. nih.gov

Kinetic Analyses: These assays measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor. oncodesign-services.com The ratio of these rates (koff/kon) provides another method to calculate the dissociation constant (Kd).

For levopropoxyphene, these assays would be employed using preparations of brain tissue or cell lines expressing specific receptors to confirm its low affinity for µ-opioid and sigma-1 receptors. wikipedia.orgnih.gov

Assessment of Receptor Occupancy in Preclinical Models

Receptor occupancy (RO) studies are crucial in preclinical development to link pharmacokinetics (drug concentration) with pharmacodynamics (drug effect). medpace.com These studies measure the percentage of a specific receptor population that is bound by a drug at a given dose and time. medpace.com For centrally acting drugs like antitussives, demonstrating adequate target engagement in the brain is key to predicting clinical efficacy. researchgate.net

Techniques like Positron Emission Tomography (PET) are often used for in vivo RO studies in preclinical models such as guinea pigs, cats, or non-human primates. researchgate.netfirstwordpharma.com These studies involve administering the drug candidate followed by a radiotracer that binds to the target receptor. The degree to which the drug displaces the radiotracer indicates the level of receptor occupancy. firstwordpharma.com For example, preclinical RO studies for novel NOP receptor agonist antitussives have been used to guide clinical development. researchgate.net

Cellular and Subcellular Mechanism Elucidation

Understanding the mechanism of levopropoxyphene at the cellular level is key to explaining its specific antitussive effect without the opioid-like side effects of its isomer.

Investigation of Primary Molecular Targets (e.g., antitussive mechanism at central level)

The primary mechanism of action for levopropoxyphene is as a centrally acting antitussive. nih.gov It is believed to act directly on the cough center located in the medulla oblongata of the brainstem, increasing the threshold for the cough reflex to occur. nih.govhowmed.netresearchgate.net This mechanism is distinct from peripherally acting antitussives which may work by anesthetizing stretch receptors in the respiratory tract. howmed.netresearchgate.net

Characterization of Off-Target Interactions (e.g., sigma-1 receptor binding profile)

An important aspect of levopropoxyphene's pharmacological profile is its lack of significant interaction with known off-targets that could produce unwanted side effects. As previously mentioned, its affinity for the µ-opioid receptor is low. nih.gov

A key distinguishing feature is its poor binding to the sigma-1 (σ1) receptor. wikipedia.org The σ1 receptor is an intracellular chaperone protein, and many compounds, including the antitussive dextromethorphan and the opioid agonist pentazocine, are known to bind to it. core.ac.ukresearchgate.net Ligands for the σ1 receptor can modulate various cellular functions and neurotransmitter systems. nih.gov The fact that levopropoxyphene does not significantly engage this receptor differentiates its mechanism from other antitussives and suggests a lower potential for side effects associated with sigma-1 receptor modulation.

Table 2: Summary of Off-Target Interactions for Levopropoxyphene

| Potential Off-Target | Interaction Profile | Significance | Source |

|---|---|---|---|

| µ-Opioid Receptor | Low affinity | Consistent with its lack of analgesic and addictive properties. | nih.gov |

| Sigma-1 Receptor | Poor binding affinity | Distinguishes its mechanism from other antitussives (e.g., dextromethorphan) and suggests a more selective mode of action. | wikipedia.org |

Intracellular Signaling Pathway Modulation Research

Detailed research specifically investigating the intracellular signaling pathway modulation by levopropoxyphene dibudinate is not extensively documented in publicly available literature. However, based on the known local anesthetic properties of its active component, levopropoxyphene, potential mechanisms can be inferred. nih.gov Local anesthetics are known to interact with multiple cellular signaling components beyond their primary targets.

The principal mechanism of local anesthetics involves the blockade of voltage-gated sodium channels (NaV), which directly disrupts the initial phase of the action potential and halts nerve impulse transmission. nysora.com This blockade inherently modulates intracellular sodium concentrations and, consequently, signaling cascades dependent on membrane potential.

Furthermore, local anesthetics can affect other signaling pathways. They have been shown to interact with G-protein-coupled receptors (GPCRs) and downstream kinase pathways. Inhibition of these pathways can lead to a reduction in the activity of key signaling molecules. While specific studies on levopropoxyphene are scarce, a document lists it among numerous compounds screened for effects on cell-cell signaling pathways, although no specific outcomes for levopropoxyphene were detailed. medsci.org

Potential, though unconfirmed, signaling pathway interactions for levopropoxyphene could include:

Calcium Signaling: By altering membrane potential, NaV channel blockers can indirectly influence voltage-gated calcium channels and intracellular calcium homeostasis.

Kinase Cascades: Inhibition of certain GPCRs by local anesthetics can disrupt downstream signaling involving pathways like ERK and Akt, which are central to many cellular processes.

Further research using modern techniques like transcriptomic profiling and cell painting assays would be necessary to fully elucidate the specific intracellular signaling pathways modulated by levopropoxyphene. tu-dortmund.deucl.ac.uk

Enzyme Interaction and Modulation Research (e.g., local anesthetic action mechanisms)

The primary enzyme-like target for the local anesthetic action of levopropoxyphene is the voltage-gated sodium channel, which it binds to and inhibits. nih.govnysora.com The interaction occurs at a specific receptor site within the pore of the channel, preventing ion flux. nysora.com The dextro-isomer, dextropropoxyphene, is a potent blocker of cardiac membrane sodium channels, suggesting a similar potent interaction for levopropoxyphene. wikipedia.org

Beyond the target protein, levopropoxyphene interacts with metabolic enzymes, primarily in the liver. The metabolism of propoxyphene isomers mainly proceeds via N-demethylation to form norpropoxyphene (B1213060), a reaction mediated by cytochrome P450 (CYP) enzymes. nih.gov For dextropropoxyphene, this has been identified as a CYP3A4-mediated process. wikipedia.org

Additionally, studies have demonstrated that levopropoxyphene N-oxide, a potential metabolite, can be reduced back to the parent compound, levopropoxyphene. nih.gov This reduction occurs in rat liver microsomal fractions and is inhibited by oxygen, indicating the involvement of anaerobic reductase enzymes within the liver. nih.gov This metabolic conversion is significant as it suggests that the N-oxide metabolite can act as a prodrug, being converted back to the active tertiary amine in vivo. nih.gov

| Protein/Enzyme Target | Interaction Type | Observed/Inferred Effect | Reference |

|---|---|---|---|

| Voltage-Gated Sodium Channels (NaV) | Binding and Inhibition | Blockade of nerve impulse conduction (Local Anesthetic Action) | nih.govnysora.com |

| Cytochrome P450 Enzymes (e.g., CYP3A4) | Metabolism (Substrate) | N-demethylation to Norpropoxyphene | nih.govwikipedia.org |

| Liver Microsomal Reductases | Metabolism (Substrate) | Reduction of Levopropoxyphene N-oxide back to Levopropoxyphene | nih.gov |

Preclinical In Vitro Model Systems for Mechanistic Research

The investigation of a compound's mechanism of action relies on various preclinical in vitro models that allow for controlled study of its pharmacological and metabolic properties. ontosight.ai While specific studies employing a wide range of models for this compound are not well-documented, established methodologies for related compounds provide a clear framework for its investigation.

A key documented in vitro model used in levopropoxyphene research is the rat liver microsomal fraction . nih.gov This subcellular preparation was instrumental in demonstrating the anaerobic reduction of levopropoxyphene N-oxide to levopropoxyphene, confirming that this metabolic pathway resides within mammalian tissue and is not dependent on gut flora. nih.gov

Other relevant in vitro models for a compound with local anesthetic and centrally-acting antitussive properties would include:

Isolated Nerve Preparations: Systems like the frog sciatic nerve model are classic tools to measure the direct effects of local anesthetics on nerve conduction velocity and action potential amplitude, allowing for quantification of potency and onset of action.

Transfected Cell Lines: The use of cell lines (e.g., HEK-293 cells) engineered to express specific subtypes of voltage-gated sodium channels allows for detailed electrophysiological studies (e.g., patch-clamp) to characterize the binding kinetics and state-dependency of the channel blockade.

Primary Neuronal Cultures: Cultures of dorsal root ganglion (DRG) neurons or other relevant neuronal types can be used to study the effects on neuronal excitability and to explore central mechanisms of action related to antitussive effects.

| Model System | Research Application | Key Findings / Potential Insights | Reference |

|---|---|---|---|

| Rat Liver Microsomal Fraction | Metabolic Studies | Demonstrated anaerobic reduction of N-oxide metabolite to parent compound. | nih.gov |

| Isolated Nerve Preparations | Pharmacodynamics (Local Anesthesia) | Quantification of nerve block potency, onset, and duration. | nysora.com |

| Transfected Cell Lines (expressing NaV channels) | Mechanism of Action | Characterization of specific ion channel interactions and binding kinetics. | nysora.com |

| Primary Neuronal Cultures | Central & Peripheral Mechanisms | Study of effects on neuronal excitability and potential antitussive pathways. | nih.gov |

Comparative Pharmacological Profiling with Chemically Related Compounds

Levopropoxyphene is the levo-rotatory stereoisomer of propoxyphene. wikipedia.org Its most important chemically related compound is its mirror image, or enantiomer, dextropropoxyphene . ntu.edu.sg The comparison between these two molecules provides a classic example of stereoselectivity in pharmacology, where the three-dimensional arrangement of atoms results in dramatically different primary therapeutic actions. nih.gov

The key pharmacological distinction is that levopropoxyphene was developed as an antitussive (cough suppressant), while dextropropoxyphene was used as an opioid analgesic for mild pain. wikipedia.orgwikipedia.orgntu.edu.sg Levopropoxyphene is reported to be nearly devoid of analgesic activity. wikipedia.org Conversely, while dextropropoxyphene has some antitussive action, its primary clinical use was for pain relief due to its activity as a mu-opioid receptor agonist. wikipedia.orgontosight.ai

Both isomers possess local anesthetic properties. nih.govwikipedia.org Notably, research on dextropropoxyphene and its metabolite, norpropoxyphene, has shown them to be potent blockers of cardiac sodium channels, an effect responsible for their cardiac toxicity profile. wikipedia.org It is presumed that levopropoxyphene shares this local anesthetic effect at the channel level.

| Feature | Levopropoxyphene | Dextropropoxyphene | Reference |

|---|---|---|---|

| Stereochemistry | (2R,3S)-isomer | (2S,3R)-isomer | wikipedia.orgwikipedia.org |

| Primary Pharmacological Action | Antitussive (Cough Suppressant) | Opioid Analgesic | wikipedia.orgwikipedia.orgntu.edu.sg |

| Analgesic Activity | Almost none | Yes (weak opioid) | wikipedia.orgwikipedia.org |

| Mechanism of Primary Action | Central action on cough center | Mu-opioid receptor agonist | nih.govontosight.ai |

| Local Anesthetic Activity | Yes | Yes | nih.govwikipedia.org |

| Primary Clinical Use | Cough suppression (marketed as Novrad) | Mild pain relief (marketed as Darvon) | wikipedia.orgntu.edu.sg |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Levopropoxyphene |

| 2,6-di-tert-butylnaphthalene-1,5-disulfonic acid |

| Norpropoxyphene |

| Dextropropoxyphene |

| Levopropoxyphene N-oxide |

Biochemical Metabolism and Disposition Research

Identification and Characterization of Metabolic Pathways

The metabolism of levopropoxyphene (B1675174) is a multi-step process involving several key biochemical reactions that modify its structure, facilitating its excretion from the body.

The principal metabolic route for levopropoxyphene in humans is N-demethylation. nih.govresearchgate.net This Phase I reaction involves the removal of a methyl group from the tertiary amine of the levopropoxyphene molecule. This process leads to the formation of the major metabolite, norpropoxyphene (B1213060). Studies have shown that after administration, norpropoxyphene is a significant metabolite found in plasma and urine. nih.gov

In addition to the primary N-demethylation, further metabolic products have been identified across different species. These include N-acetylated products, which have been found in humans, dogs, rats, and rabbits. researchgate.net A metabolite resulting from the cyclization and dehydration of dinorpropoxyphene has also been isolated from urine and identified in dog plasma. researchgate.net

The characterization of levopropoxyphene's biotransformation products has been achieved through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been a key tool in identifying the chemical structures of metabolites. researchgate.netovid.com Stable isotope labeling has also been employed to trace the metabolic fate of the parent compound and identify its derivatives in biological samples. researchgate.net These research methods have been crucial in confirming the structures of metabolites such as norpropoxyphene and other downstream products of levopropoxyphene's biotransformation.

Enzyme Systems Involved in Biotransformation

The metabolic conversion of levopropoxyphene is catalyzed by specific enzyme systems primarily located in the liver. These enzymes are responsible for the Phase I and Phase II reactions that the compound undergoes.

The N-demethylation of propoxyphene isomers is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, research on dextropropoxyphene has identified CYP3A4 as the main isoenzyme responsible for its conversion to norpropoxyphene. nih.gov Given the structural similarity, it is understood that CYP3A4 is also the key enzyme in the metabolism of levopropoxyphene. The activity of the CYP450 enzyme system can exhibit stereoselectivity, potentially leading to different rates of metabolism for levopropoxyphene and its dextro-isomer. nih.gov

Beyond N-demethylation, other Phase I reactions contribute to the metabolism of levopropoxyphene, although to a lesser extent. These include hydroxylation of the aromatic rings and ester hydrolysis. researchgate.netnih.gov Metabolites arising from ester hydrolysis have been detected in both rats and humans. researchgate.net

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For propoxyphene, the formation of glucuronide conjugates is a recognized, albeit minor, metabolic pathway. nih.gov In some animal models, such as rats and rabbits, metabolites are extensively conjugated before elimination. researchgate.net

In Vitro Metabolism Models for Research Applications

In vitro models have been instrumental in studying the metabolism of xenobiotics, including levopropoxyphene. The use of rat liver microsomal fractions has been documented in metabolic research involving propoxyphene N-oxide, a related compound. dntb.gov.ua Human liver microsomes are also a common in vitro system for investigating the biotransformation of drugs and identifying the specific CYP450 enzymes involved in their metabolism. drugbank.com Such models allow for controlled experiments to delineate metabolic pathways and enzyme kinetics without the complexities of whole-animal studies.

Comparative In Vitro Metabolic Stability Across Research Species

The in vitro metabolic stability of a compound offers a preliminary assessment of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. Such studies are fundamental in early-phase drug discovery to predict in vivo pharmacokinetic profiles. Research into the metabolism of propoxyphene, a compound closely related to levopropoxyphene, has revealed significant species-dependent variations. These differences are often attributed to the varying expression and activity of cytochrome P450 (CYP) enzymes across species.

The primary metabolic pathway for propoxyphene in all species studied is N-demethylation. nih.gov However, the extent of subsequent metabolic reactions such as hydroxylation, ester hydrolysis, and conjugation differs considerably among species like rats, dogs, rabbits, and humans. nih.gov For instance, rats and rabbits have been observed to extensively hydroxylate propoxyphene and its metabolites prior to elimination. nih.gov In contrast, in dogs and humans, the metabolites are excreted as a combination of both free and unconjugated forms. nih.gov

Furthermore, the route of elimination of metabolites shows species-specificity. In rats and dogs, the principal route of elimination for propoxyphene and its metabolites is through bile. nih.gov Conversely, rabbits and humans more closely resemble each other in excreting these metabolic products primarily in the urine. nih.gov While direct quantitative data on the in vitro metabolic stability of levopropoxyphene dibudinate is not extensively detailed in publicly available literature, the qualitative metabolic differences observed with propoxyphene underscore the importance of selecting appropriate animal models in preclinical research to best predict human metabolism.

Table 1: Comparative In Vitro Metabolism of Propoxyphene Across Research Species

| Metabolic Pathway | Human | Rat | Dog | Rabbit |

|---|---|---|---|---|

| Primary Route | N-demethylation | N-demethylation | N-demethylation | N-demethylation |

| Hydroxylation | Moderate | Extensive | Moderate | Extensive |

| Ester Hydrolysis | Present | Present | Not prominent | Not prominent |

| Conjugation | Free & Conjugated | Conjugated | Free & Conjugated | Conjugated |

| Primary Excretion Route | Urine | Bile | Bile | Urine |

Data is based on studies with propoxyphene, a closely related compound.

Application of Advanced Analytical Techniques for Metabolite Identification in Research

The elucidation of the chemical structures of metabolites is a critical step in understanding the biotransformation pathways of a drug candidate. The identification of this compound metabolites in research settings relies on the application of a suite of advanced analytical techniques, primarily centered around mass spectrometry (MS) coupled with separation methods.

Mass Spectrometry (MS) is a cornerstone technology for metabolite identification due to its high sensitivity and ability to provide molecular weight and structural information. When coupled with chromatographic techniques, it allows for the separation and detection of various metabolites within a complex biological matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been historically significant in the analysis of propoxyphene and its metabolites. nih.gov It involves the separation of volatile compounds in the gas phase followed by their detection by a mass spectrometer. Derivatization is often required to increase the volatility of the metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become the predominant tool for metabolite identification. semanticscholar.org It allows for the analysis of a wider range of compounds with varying polarities without the need for derivatization. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are used to separate the metabolites before they enter the mass spectrometer. researchgate.net

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful extension where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. semanticscholar.org This pattern provides detailed structural information, aiding in the unequivocal identification of metabolites.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental composition of metabolites, which is invaluable for identifying unknown metabolic products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique used for the definitive structural elucidation of metabolites. semanticscholar.org While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule, which is crucial for distinguishing between isomers that may have identical mass spectra. semanticscholar.org

The typical workflow for metabolite identification involves incubating the parent compound with an in vitro system, such as liver microsomes, followed by sample extraction and analysis using these hyphenated techniques. The data generated helps in constructing a comprehensive metabolic map of the compound.

Structure Activity Relationship Sar and Computational Chemistry in Research

Elucidation of Key Structural Features Governing Biological Activity

Levopropoxyphene (B1675174) is an optical isomer of dextropropoxyphene; the racemic mixture is known as propoxyphene. wikipedia.org The biological activity of propoxyphene isomers is highly dependent on their stereochemistry. The presence of two chiral centers in the molecule results in four possible stereoisomers. wikipedia.org Research has determined that the primary antitussive (cough suppressing) effect is associated with the levo-isomer, levopropoxyphene ((2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl propanoate), whereas the dextro-isomer possesses analgesic properties. wikipedia.orgnih.govdrugbank.com This stereospecificity is the most critical structural feature governing its biological activity.

The key structural components of levopropoxyphene that contribute to its activity include:

The Propionate (B1217596) Ester Group: Esterification of the tertiary alcohol is essential for the compound's activity. wikipedia.org Modifications to this group can significantly alter the compound's potency and efficacy.

The Two Phenyl Rings: These aromatic rings are crucial for binding to the target receptor. Their orientation, determined by the chiral centers, influences the specificity of the interaction.

The Dimethylamino Group: This basic nitrogen-containing group is a common feature in many centrally-acting drugs and is important for receptor interaction and influencing the molecule's pharmacokinetic properties.

The Chiral Centers (C2 and C3): The specific (2R, 3S) configuration is what differentiates levopropoxyphene from its dextro-enantiomer and is directly responsible for its distinct antitussive activity, with minimal to no analgesic effects. wikipedia.orgnih.gov

The dibudinate salt component (2,6-ditert-butylnaphthalene-1,5-disulfonic acid) is a large, non-active counter-ion that serves to form a stable salt with the active levopropoxyphene base. nih.gov

Table 1: Key Structural Features of Levopropoxyphene

| Structural Feature | Description | Significance in Biological Activity |

|---|---|---|

| Stereochemistry | (2R, 3S) configuration | Determines the specific antitussive effect, differentiating it from the analgesic dextro-isomer. wikipedia.orgnih.gov |

| Propionate Ester | -O-C(=O)CH₂CH₃ | Essential for pharmacological activity; modifications can modulate potency. wikipedia.org |

| Phenyl Groups | Two C₆H₅ rings | Crucial for receptor binding and interaction. |

| Dimethylamino Group | -N(CH₃)₂ | Important for receptor interaction and physicochemical properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. fda.govmdpi.com This method is instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process. frontiersin.org

In the context of levopropoxyphene research, a QSAR model could be developed to predict the antitussive activity of newly designed analogues. The general process involves several key steps:

Data Collection: A dataset of levopropoxyphene analogues would be compiled, including their experimentally determined antitussive activities (e.g., IC₅₀ values). frontiersin.org

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each analogue based on its chemical structure. mdpi.comfrontiersin.org

Model Building: Using statistical and machine learning methods, a mathematical model is created that links the calculated descriptors to the observed biological activity. fda.govchemrxiv.orgresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. fda.gov

Once validated, such a QSAR model could be applied to a large virtual library of compounds to identify potential new antitussive agents with improved properties, prioritizing them for synthesis and experimental testing. frontiersin.orgnih.gov

In silico screening uses computational methods to screen vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org QSAR models are a powerful tool for this purpose. frontiersin.org For levopropoxyphene, a validated QSAR model could be used to screen databases for compounds predicted to have high antitussive activity.

Virtual ligand design involves the creation of novel molecular structures within a computer. nih.gov By analyzing the structure of levopropoxyphene and the features highlighted by a QSAR model, researchers can design new molecules, or "virtual ligands," that are predicted to have enhanced activity or better selectivity. nih.gov This approach allows for the exploration of chemical space that has not yet been synthesized.

Ligand-Target Docking and Molecular Dynamics Simulations in Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.netnutricion.org This method helps to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding site of the receptor. plos.org For levopropoxyphene, docking studies would be used to model its interaction with its putative biological target, providing insights into why the (2R, 3S) isomer binds effectively to produce an antitussive response.

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms in the protein-ligand complex over time. mdpi.combiotechrep.ir This provides a dynamic view of the binding event and can assess the stability of the docked pose. plos.org MD simulations can reveal how the flexibility of both the ligand and the protein affects the binding interaction, offering a more realistic representation of the biological environment. mdpi.comnih.gov For levopropoxyphene dibudinate, MD simulations could confirm the stability of the ligand-receptor interaction and highlight key residues involved in maintaining the binding, guiding future design efforts. plos.org

Rational Design and Synthesis of Analogues for SAR Exploration

Rational drug design uses the knowledge of a biological target's structure and the SAR of known active compounds to design new, more specific, and potent molecules. nih.govnih.gov The synthesis of propoxyphene involves a multi-step process including a Friedel-Crafts acylation, a Mannich reaction, a Grignard reaction, and a final esterification. wikipedia.org

To explore the SAR of levopropoxyphene, researchers could rationally design and synthesize analogues by systematically modifying its structure. nih.govepo.org Potential modifications could include:

Altering the length or branching of the propionate ester chain.

Substituting the phenyl rings with other aromatic or heterocyclic systems.

Modifying the N-alkyl substituents of the amino group.

Introducing new functional groups at various positions to probe for additional interactions with the target.

Each new analogue would then be tested for its antitussive activity, and the results would be used to refine the SAR and any corresponding QSAR models, leading to a more complete understanding of the requirements for biological activity.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques in Research

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds within complex mixtures. High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are central to the analytical workflow for compounds like Levopropoxyphene (B1675174) dibudinate.

The development of a robust and reliable HPLC method is a primary step in the analytical lifecycle of a drug substance. For Levopropoxyphene dibudinate, this involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and degradation products. A typical method development process would focus on several key parameters:

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, is commonly the first choice for a molecule with the characteristics of Levopropoxyphene. nih.govcuestionesdefisioterapia.com The specific brand and dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be selected based on initial screening experiments. japtronline.com

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is standard. japtronline.comafricanjournalofbiomedicalresearch.com The ratio of these components would be adjusted, often through a gradient elution program, to ensure a reasonable retention time and good peak shape for the analyte. africanjournalofbiomedicalresearch.com

Detection Wavelength: A photodiode array (PDA) detector would be used to determine the wavelength of maximum absorbance for this compound, ensuring the highest sensitivity for quantification. japtronline.com

Flow Rate and Temperature: The flow rate, typically around 1.0 mL/min, and column temperature are optimized to improve peak resolution and reduce analysis time. cuestionesdefisioterapia.com

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. japtronline.com Validation assesses parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Specification | Description |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional relationship between detector response and concentration over a specified range. japtronline.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value, often assessed by spiking a placebo with known amounts of the analyte. japtronline.com |

| Precision (%RSD) | ≤ 2.0% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intraday and interday levels. japtronline.comafricanjournalofbiomedicalresearch.com |

| Limit of Detection (LOD) | Analyte-specific (e.g., ~1.7 µg/mL) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. japtronline.com |

| Limit of Quantification (LOQ) | Analyte-specific (e.g., ~5.3 µg/mL) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. japtronline.com |

| Robustness | No significant impact on results | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). japtronline.com |

UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes. acgpubs.org This technology operates at higher pressures, leading to dramatic improvements in resolution, sensitivity, and speed of analysis. ptfarm.plnih.gov For research applications involving this compound, UPLC offers several advantages:

Increased Throughput: The analysis time can be reduced by up to 10-fold compared to conventional HPLC, which is invaluable for screening large numbers of samples. acgpubs.orgmdpi.com

Enhanced Resolution: The high efficiency of UPLC columns provides superior separation of the parent compound from closely related impurities or metabolites, which might co-elute in an HPLC system. nih.govmdpi.com

Improved Sensitivity: Sharper, narrower peaks lead to greater peak height and a better signal-to-noise ratio, allowing for the detection and quantification of trace-level analytes. mdpi.com

Reduced Solvent Consumption: Faster run times and lower flow rates make UPLC a greener and more cost-effective technology. mdpi.com

A UPLC method for this compound would be developed by transferring and re-optimizing the principles of an existing HPLC method to a UPLC system, typically using a shorter column (e.g., 50 mm × 2.1 mm, 1.7 µm) and adjusting the gradient and flow rate accordingly. nih.gov

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is an indispensable tool in pharmaceutical research for its ability to provide molecular weight and structural information. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for both quantitative and qualitative analysis.

LC-MS combines the separation capabilities of HPLC or UPLC with the mass analysis capabilities of a mass spectrometer. researchgate.net This technique is the gold standard for identifying and quantifying drug metabolites in biological matrices. nih.gov

In a research setting, an LC-MS/MS method would be developed to study the metabolic fate of this compound. nih.gov After administration in an in vitro (e.g., liver microsomes) or in vivo model, samples would be analyzed to identify potential metabolites. The process generally involves:

Full Scan Analysis: Initial analysis to detect the molecular ions of potential metabolites.

Tandem MS (MS/MS): The precursor ion of interest (e.g., the parent drug or a potential metabolite) is isolated and fragmented to produce a characteristic fragmentation pattern. thermofisher.com This pattern serves as a structural fingerprint.

Metabolite Identification: The mass shifts from the parent drug to the metabolites indicate the type of biotransformation that has occurred (e.g., oxidation, demethylation, glucuronidation). nih.gov For Levopropoxyphene, common metabolic pathways would include N-demethylation to form norpropoxyphene (B1213060) and hydrolysis of the ester bond.

Quantification: For quantitative studies, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly specific and sensitive technique monitors a specific precursor-to-product ion transition for the analyte and an internal standard, allowing for accurate quantification even at very low concentrations. nih.gov

Table 2: Potential LC-MS/MS Transitions for Levopropoxyphene and a Key Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Metabolic Transformation |

|---|---|---|---|

| Levopropoxyphene | 340.2 | 58.1 | Parent Compound (fragment corresponds to dimethylaminoethyl side chain) |

| Norpropoxyphene | 326.2 | 44.1 | N-Demethylation |

Note: The m/z values are for the active moiety, Levopropoxyphene, and are illustrative of the analytical approach.

Beyond conventional LC-MS, more advanced MS techniques can be applied in specialized research applications.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is a high-throughput technique known for its unparalleled analysis speed. lcms.cz While less common for quantitative bioanalysis than LC-MS, it is exceptionally well-suited for high-throughput screening (HTS) in drug discovery. bruker.com In research involving this compound, MALDI-MS could be used to rapidly screen chemical libraries for molecules that interact with a specific biological target or to quickly confirm the products of synthetic reactions. lcms.czgoogleapis.com

Infrared Ion Spectroscopy (IRIS): IRIS is a sophisticated technique that combines mass spectrometry with infrared spectroscopy. nih.gov It provides a vibrational spectrum (an IR fingerprint) for a mass-isolated ion, which is highly specific to its unique 3D structure. ru.nl For pharmaceutical research, IRIS is a powerful tool for the unambiguous identification of isomers. nih.gov If a metabolic study of this compound yielded multiple isomers of a hydroxylated metabolite, IRIS could be used to definitively determine the exact molecular structure by comparing the experimental IR spectrum of the metabolite with spectra predicted from quantum-chemical calculations for all possible candidate structures. nih.govru.nl

Spectroscopic Methods for Research-Grade Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of a chemical compound's identity. For the research-grade characterization of a new batch or a reference standard of this compound, a suite of spectroscopic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals would be used to confirm the structure of both the Levopropoxyphene cation and the dibudinate anion, ensuring all protons and carbons are accounted for and in the correct chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, aromatic C-H bonds of the phenyl rings, and the sulfonate (S=O) groups of the dibudinate counter-ion.

X-ray Fluorescence (XRF) Spectrometry: XRF is a spectroscopic technique used to determine the elemental composition of a sample. googleapis.comepo.org It could be used to confirm the presence and quantify the amount of sulfur in this compound, originating from the dibudinate counter-ion. googleapis.com

Electrophoretic and Immunochemical Techniques in Research

Electrophoretic and immunochemical methods are powerful tools for assessing the purity of substances and quantifying biomarkers, playing a crucial role in pharmaceutical research from discovery to quality control.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their size and charge. nih.gov It is particularly effective for assessing the purity of small molecules like this compound. CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. researchgate.net In a research setting, CE can be used to detect and quantify impurities in a drug substance, providing a detailed purity profile. nih.govgoogle.com The method's ability to resolve closely related substances makes it invaluable for confirming the structural integrity of the active ingredient. nih.gov

Table 3: Example Purity Profile of this compound by Capillary Electrophoresis This table shows hypothetical CE data, illustrating the separation of the main compound from potential impurities based on migration time and peak area percentage.

| Peak ID | Migration Time (min) | Peak Area (%) | Identity |

|---|---|---|---|

| 1 | 4.2 | 0.15 | Impurity A |

| 2 | 5.5 | 99.75 | This compound |

| 3 | 6.1 | 0.10 | Impurity B |

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique primarily used to separate proteins based on their molecular weight. creative-proteomics.com While this compound, as a small molecule, is not directly analyzed by SDS-PAGE, the technique is highly relevant in research contexts where the interaction of the compound with proteins is studied. For example, researchers might use SDS-PAGE to investigate if the compound binds to a specific target protein or affects a protein's stability or subunit composition. creative-proteomics.comresearchgate.net Although it is considered a semi-quantitative method, its simplicity and affordability make it a common tool in many laboratories. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) and other immunoassays are highly sensitive and specific methods used for detecting and quantifying a substance in a biological sample. drugtargetreview.com These techniques rely on the principle of antibody-antigen binding. For a compound like this compound, a specific antibody would need to be developed that recognizes and binds to it.

In a research setting, an ELISA could be developed as a tool for quantifying the compound in pharmacokinetic studies or for measuring a specific biomarker whose expression is modulated by the compound's activity. pharmaron.comnih.gov Multiplex immunoassays, an advancement of the traditional ELISA, allow for the simultaneous measurement of multiple analytes in a single sample, which is highly efficient for biomarker panel analysis. olink.comnih.gov The development of such assays is integral to translational science, helping to bridge the gap between preclinical research and clinical applications. nih.gov

Table 4: Representative Data from a Competitive ELISA for this compound Quantification This table provides illustrative data for a standard curve in a competitive ELISA. In this format, higher concentrations of the compound result in a lower signal (absorbance).

| Concentration (ng/mL) | Average Absorbance (450 nm) | % Binding |

|---|---|---|

| 0 (Max Signal) | 1.850 | 100% |

| 0.1 | 1.628 | 88% |

| 1.0 | 1.110 | 60% |

| 10.0 | 0.481 | 26% |

| 100.0 | 0.130 | 7% |

| 1000.0 | 0.056 | 3% |

Development and Validation of Research-Grade Analytical Procedures

The development of a new analytical method is a meticulous process aimed at creating a procedure that is suitable for its intended purpose. jparonline.com For research applications involving this compound, this means establishing a reliable method for its identification, quantification, or purity assessment. researchgate.net Once a method is developed, it must undergo validation, which is the process of providing documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. particle.dkglobalresearchonline.net

Analytical method validation is essential for ensuring that the data generated during research is reliable, reproducible, and accurate. particle.dkglobalresearchonline.net The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.neteuropa.eu

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. europa.euelementlabsolutions.com A specific method ensures that the signal measured comes only from the compound of interest. particle.dk

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. globalresearchonline.net It is typically evaluated by analyzing a series of standards at different concentrations and is often assessed by the correlation coefficient of the regression line. nih.gov

Precision: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the standard deviation or relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision). globalresearchonline.net

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true or accepted reference value. elementlabsolutions.com Accuracy is often determined by analyzing a sample with a known concentration (a standard) and comparing the measured value to the true value, typically expressed as percent recovery. particle.dkeuropa.eu

Table 5: Summary of Hypothetical Validation Parameters for a Research-Grade Analytical Method for this compound This table illustrates typical acceptance criteria and hypothetical results for the validation of an analytical method.

| Validation Parameter | Description | Illustrative Result |

|---|---|---|

| Specificity | No interference from placebo or known impurities at the analyte's retention time. | Passes (Peak is spectrally pure) |

| Linearity (Range: 5-25 µg/mL) | Correlation coefficient (r²) of the calibration curve. | r² = 0.9995 |

| Precision (Repeatability) | Relative Standard Deviation (RSD) for six replicate preparations. | 0.85% RSD |

| Precision (Intermediate) | RSD across different days and/or analysts. | 1.20% RSD |

| Accuracy | Percent recovery of analyte spiked into a blank matrix at three concentration levels. | 99.5% - 101.2% Recovery |

Quality by Design (QbD) Principles in Analytical Method Development for Research

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical research and development. For a compound such as this compound, ensuring the quality of analytical data is paramount for understanding its properties and performance. The application of Quality by Design (QbD) principles to analytical method development, often referred to as Analytical QbD (AQbD), provides a systematic and science-based framework to build quality into the method from the outset. ojp.govwdh.ac.idmolnar-institute.com This proactive approach contrasts with traditional methods that often rely on troubleshooting and redevelopment when issues arise. molnar-institute.com

The core of the AQbD approach is to define predefined objectives and to gain a thorough understanding of the analytical method and its potential sources of variability. ojp.govojp.gov This ensures that the method is "fit for purpose" and consistently delivers reliable results throughout its lifecycle. ojp.gov For research applications involving this compound, this means developing a method that can accurately and precisely measure the analyte and its related substances under various conditions.

The AQbD process typically begins with the definition of the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics that an analytical method must meet to be considered suitable for its intended purpose. nih.govepo.org For a research method for this compound, the ATP would define the required specificity, sensitivity, accuracy, and precision for the intended measurements.

Following the definition of the ATP, a critical step in AQbD is risk assessment. This involves identifying the method parameters that are most likely to impact the method's performance and, consequently, the quality of the analytical data. molnar-institute.comresearchgate.net For a High-Performance Liquid Chromatography (HPLC) method for this compound, these critical method parameters could include the mobile phase composition, pH, column temperature, and flow rate.

Once the critical parameters are identified, Design of Experiments (DoE) is employed to systematically study the effects of these parameters and their interactions on the method's performance. molnar-institute.comresearchgate.net This allows for the establishment of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters within which the method is known to perform robustly. ojp.govresearchgate.net

The knowledge gained from these systematic studies is then used to establish a control strategy to ensure that the method remains in a state of control during routine use. ojp.govitspsolutions.com This includes setting appropriate system suitability criteria and defining the operational ranges for the critical method parameters.

Illustrative Application of QbD in HPLC Method Development for this compound

While specific research applying QbD to this compound is not extensively published, the principles can be illustrated through a hypothetical HPLC method development scenario. An HPLC method for propoxyphene, the active moiety of this compound, has been reported using a Caltrex BIIE column (250×4mm, 5μm) with a mobile phase of 14% acetonitrile (ACN) and 86% 50mM sodium dihydrogen phosphate (B84403) (NaH2PO4) at pH 3.0, with UV detection at 214 nm. researchgate.net

To apply QbD principles to optimize such a method for research purposes, one would start by defining the ATP.

Table 1: Example Analytical Target Profile (ATP) for a Research HPLC Method for this compound

| Attribute | Target |

| Analyte | Levopropoxyphene |

| Matrix | Research samples (e.g., reaction mixtures, stability samples) |

| Technique | Reversed-Phase HPLC |

| Assay Type | Quantitative analysis of Levopropoxyphene and related impurities |

| Specificity | Baseline resolution (>2.0) between Levopropoxyphene and known impurities |

| Accuracy | 98.0% - 102.0% recovery |

| Precision | RSD ≤ 2.0% for replicate injections |

| Linearity | R² ≥ 0.999 over the concentration range |

| Robustness | No significant impact on results with small, deliberate changes in method parameters |

Following the ATP, a risk assessment would identify critical method parameters. For this hypothetical HPLC method, let's assume that the percentage of acetonitrile in the mobile phase and the pH of the aqueous phase are identified as high-risk parameters affecting the resolution between Levopropoxyphene and a critical impurity.

A Design of Experiments (DoE) could then be conducted to study the effects of these two variables.

Table 2: Hypothetical Design of Experiments (DoE) for HPLC Method Optimization

| Run | % Acetonitrile (A) | pH of Aqueous Phase (B) | Resolution (Levopropoxyphene/Impurity) | Tailing Factor (Levopropoxyphene) |

| 1 | 12 | 2.8 | 1.8 | 1.3 |

| 2 | 16 | 2.8 | 2.5 | 1.1 |

| 3 | 12 | 3.2 | 1.5 | 1.4 |

| 4 | 16 | 3.2 | 2.1 | 1.2 |

| 5 | 14 | 3.0 | 2.3 | 1.15 |

| 6 | 14 | 3.0 | 2.4 | 1.1 |

| 7 | 14 | 3.0 | 2.3 | 1.2 |

The data from the DoE would be used to model the relationship between the critical method parameters and the method's performance, leading to the establishment of a Method Operable Design Region (MODR).

Table 3: Example Method Operable Design Region (MODR)

| Parameter | Lower Limit | Upper Limit |

| % Acetonitrile | 13.5% | 15.5% |

| pH of Aqueous Phase | 2.9 | 3.1 |

Within this MODR, the method is expected to consistently meet the predefined ATP criteria. This systematic approach ensures the development of a robust and reliable analytical method for research applications involving this compound, minimizing the need for re-validation and ensuring the quality of the data generated. The principles of AQbD are increasingly becoming an integral part of modern analytical method development in the pharmaceutical industry. nih.gov

Future Directions and Emerging Research Avenues

Identification of Unexplored Mechanistic Aspects for Future Investigation

The primary mechanism of action for levopropoxyphene (B1675174) is attributed to its central activity on the medullary cough center. nih.gov However, the precise molecular targets and signaling pathways involved in this process remain largely undefined. While it is known to be a modulator of the µ-opioid receptor, some databases still classify its mechanism as "unknown," highlighting a significant gap in our understanding. ebi.ac.ukdrugbank.com Future investigations should aim to elucidate the specific receptors and neuronal circuits within the medulla oblongata that levopropoxyphene interacts with to produce its antitussive effect.

A particularly intriguing aspect for future study is its noted local anesthetic action. nih.gov The molecular basis for this effect is not well-characterized. Research could explore its potential interactions with voltage-gated sodium channels or other ion channels involved in nerve impulse conduction to understand this secondary property.

Furthermore, it has been observed that levopropoxyphene binds poorly to the sigma-1 receptor, which is a target for many other antitussive agents. wikipedia.org This distinction suggests that levopropoxyphene may utilize a different, or more selective, pathway to suppress cough. Comparative studies with other antitussives that are potent sigma-1 receptor ligands could unravel novel mechanisms of cough suppression.

The metabolism of levopropoxyphene, primarily through N-demethylation to norpropoxyphene (B1213060), and the influence of the first-pass effect in the liver on its bioavailability have been described. nih.gov However, a detailed characterization of all metabolic products and the enzymes responsible (e.g., specific cytochrome P450 isoforms) is an area ripe for investigation.

Potential for Levopropoxyphene Dibudinate as a Research Probe or Chemical Tool

The stereoisomerism of the parent compound, propoxyphene, presents a compelling case for the use of levopropoxyphene as a chemical tool. The racemic mixture, propoxyphene, consists of dextropropoxyphene and levopropoxyphene. wikipedia.org Crucially, dextropropoxyphene possesses analgesic properties, while levopropoxyphene is primarily an antitussive with minimal analgesic activity. wikipedia.orgdrugbank.com This stereospecificity is a valuable asset for research.

Levopropoxyphene can be employed as a research probe to deconstruct the pharmacology of cough and pain. By comparing the effects of levopropoxyphene and dextropropoxyphene in preclinical models, researchers could selectively investigate the central pathways governing cough without the confounding influence of analgesia. This could help in identifying and validating new drug targets for the development of more specific antitussive therapies.

The availability of its synthesis pathway, involving the acylation of benzene (B151609), a Mannich reaction, and subsequent esterification, allows for the potential creation of derivatized or labeled versions of the molecule. wikipedia.org For instance, fluorescently tagged or radiolabeled levopropoxyphene could be synthesized to visualize its distribution in the central nervous system and to identify its binding sites through imaging and receptor-ligand binding assays.

Integration of Multi-Omics Approaches in Compound Research

To date, there is a lack of publicly available research that has applied multi-omics technologies to study this compound. The integration of these approaches could significantly deepen the understanding of its biological effects.

Genomics and Transcriptomics: RNA sequencing could be used to analyze changes in gene expression in neuronal cells or tissues exposed to levopropoxyphene. This could reveal the downstream signaling pathways and compensatory mechanisms that are activated following its interaction with its primary target(s).

Proteomics: Quantitative proteomics could identify the proteins that physically interact with levopropoxyphene or whose expression levels change upon treatment. This could lead to the discovery of previously unknown binding partners and off-target effects.

Metabolomics: A comprehensive metabolomic analysis of in vitro and in vivo samples following administration of levopropoxyphene would provide a detailed map of its biotransformation. This would go beyond the known production of norpropoxyphene and could identify novel metabolites, providing a more complete picture of its metabolic fate and potential for drug-drug interactions.

Advancements in In Silico Methodologies for Predictive Research

Computational, or in silico, methods offer a powerful and resource-efficient means to explore the properties and interactions of this compound. Although specific in silico studies on this compound are not prominent in the literature, its known physicochemical properties provide a starting point for predictive research.

| Calculated Property | Value | Source |

|---|---|---|

| AlogP | 4.28 | ebi.ac.uk |

| Polar Surface Area | 29.54 Ų | ebi.ac.uk |

| CX Basic pKa | 9.52 | ebi.ac.uk |

| CX LogP | 4.90 | ebi.ac.uk |

| CX LogD | 2.80 | ebi.ac.uk |

Molecular Docking and Dynamics: Using the known 3D structure of potential targets, such as the µ-opioid receptor or various ion channels, molecular docking simulations could predict the binding affinity and orientation of levopropoxyphene. This could help to prioritize experimental validation and to understand the structural basis of its activity and stereoselectivity. Molecular dynamics simulations could further explore the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By compiling a dataset of related molecules and their antitussive activities, QSAR models could be developed. These models could then be used to predict the activity of novel derivatives of levopropoxyphene, guiding the synthesis of compounds with potentially improved efficacy or selectivity.

Pharmacophore Modeling: Based on the structure of levopropoxyphene and other known antitussives, a pharmacophore model could be generated. This model would define the essential chemical features required for antitussive activity and could be used to screen virtual libraries of compounds to identify new potential antitussive agents.

Q & A

Q. What are the optimal synthetic routes for Levopropoxyphene dibudinate, and how can enantiomeric purity be ensured?

-

Methodological Answer : Synthesis should prioritize stereochemical control, as Levopropoxyphene’s activity is enantiomer-dependent. Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated coupling) to favor the desired enantiomer. Enantiomeric purity can be validated via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or NMR using europium-based shift reagents. For purification, recrystallization in polar aprotic solvents (e.g., DMSO) improves yield .

-

Table 1 : Analytical Techniques for Enantiomeric Purity

| Technique | Resolution Limit | Key Parameters | Reference |

|---|---|---|---|

| Chiral HPLC | 0.1% impurity | Mobile phase: Hexane/IPA (90:10) | |

| NMR with Eu(hfc)₃ | 2% impurity | Solvent: CDCl₃, 500 MHz |

Q. What regulatory constraints apply to preclinical studies of this compound?

- Methodological Answer : Levopropoxyphene is listed in controlled substance schedules (e.g., Iowa Code 2023), requiring DEA licensing for possession. Researchers must implement secure storage (e.g., double-locked cabinets) and document usage via a Controlled Substance Inventory Log. Compliance audits should be conducted quarterly .

Q. How can researchers validate the antitussive efficacy of this compound in vitro?